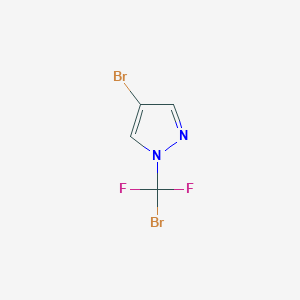

4-bromo-1-(bromodifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-[bromo(difluoro)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F2N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSBPQWZGFOPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. Fluorinated pyrazoles, in particular, represent a class of compounds with significant therapeutic potential.[1] The novel structure, 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole, presents a unique combination of functional groups: a brominated pyrazole core and a bromodifluoromethyl group at the N1 position. These features are hypothesized to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. To date, a comprehensive physicochemical profile of this compound is absent from the public literature. This guide provides a detailed theoretical framework and a set of validated experimental protocols for the complete characterization of this compound, enabling its assessment for drug development and other scientific applications.

Introduction: The Rationale for Characterization

Pyrazole derivatives are prevalent in a wide range of biologically active molecules.[2] The introduction of a bromine atom, as seen in 4-bromo-1H-pyrazole, offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making it a valuable building block in pharmaceutical discovery.[3] Furthermore, the addition of fluorinated alkyl groups, such as the bromodifluoromethyl moiety, can significantly enhance metabolic stability and membrane permeability.[1]

The subject of this guide, this compound, combines these features. A thorough understanding of its fundamental physicochemical properties is a prerequisite for any meaningful biological or chemical investigation. Properties such as solubility, lipophilicity (LogP), thermal stability, and ionization constant (pKa) are critical determinants of a compound's behavior in both in vitro and in vivo systems, influencing everything from formulation to bioavailability and target engagement. This document outlines a systematic workflow for elucidating these essential parameters.

Comparative Analysis with Structurally Related Analogs

While no direct experimental data for the target compound is publicly available, an analysis of structurally similar pyrazoles can provide a valuable predictive baseline. The properties of these analogs help inform expected values and potential challenges in handling and analysis.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes / Source |

| 4-bromo-1H-pyrazole | 4-bromo substitution on the pyrazole ring. | C₃H₃BrN₂ | 146.97 | 2075-45-8 | A foundational building block.[4][5] |

| 4-bromo-1-methyl-1H-pyrazole | N1-methylated analog. | C₄H₅BrN₂ | 161.00 | 15803-02-8 | Provides insight into the effect of simple N1-alkylation.[6] |

| 4-bromo-1-(difluoromethyl)-1H-pyrazole | N1-difluoromethyl analog. | C₄H₃BrF₂N₂ | Not explicitly listed, but structure provided. | 956477-67-1 | Closest analog with a fluorinated N1-substituent. Listed as a liquid, but most properties are unavailable.[7] |

| 4-bromo-1-(trifluoromethyl)-1H-pyrazole | N1-trifluoromethyl analog. | C₄H₂BrF₃N₂ | 214.97 | 1046831-97-3 | Demonstrates the impact of a perfluorinated methyl group at the N1 position.[8] |

Expert Rationale: Comparing these analogs is crucial. The transition from a simple methyl group (in 4-bromo-1-methyl-1H-pyrazole) to increasingly fluorinated groups is expected to increase lipophilicity and alter the electronic properties of the pyrazole ring. The target compound's CBrF2 group is unique and its properties will be influenced by both the fluorine and bromine atoms on the same methyl carbon.

Recommended Characterization Workflow

A logical and sequential approach is essential for generating reliable physicochemical data. The proposed workflow ensures that the structural integrity of the compound is confirmed before proceeding to detailed property measurements.

Caption: Overall workflow for physicochemical characterization.

Experimental Protocols for Core Parameter Determination

The following sections provide detailed, step-by-step methodologies for measuring the most critical physicochemical properties.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a primary determinant of bioavailability. It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is considered the "gold standard" for lead optimization.[9][10][11]

Caption: Decision tree for selecting a solubility assay.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility of the compound in a specific buffer.[12]

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of the PBS buffer in a sealed glass vial. The excess should be clearly visible.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a 0.22 µm PVDF filter.

-

Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., acetonitrile). Analyze the concentration of the compound using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations.

-

Calculation: Report the solubility in µg/mL or µM.

Trustworthiness: The extended equilibration time and separation of undissolved solid are key to ensuring the measurement reflects a true thermodynamic equilibrium. Using a calibrated analytical method like HPLC for quantification ensures accuracy.

Lipophilicity (LogP)

Expertise & Experience: The partition coefficient (LogP) between octanol and water is the standard measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the traditional approach, providing a direct measure of partitioning.

Protocol 2: LogP Determination (Shake-Flask Method)

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of the test compound in the aqueous phase to a concentration well below its aqueous solubility limit.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

-

Equilibration: Shake the vial for several hours (e.g., 4 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two layers.

-

Quantification: Carefully sample both the aqueous and the octanol layers. Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Thermal Stability

Expertise & Experience: Understanding a compound's thermal stability is critical for determining appropriate storage conditions, assessing potential degradation during formulation processes, and for overall safety. Thermogravimetric Analysis (TGA) is the ideal technique for this assessment.[13]

Protocol 3: Thermal Stability Analysis by TGA

-

Sample Preparation: Place a small, accurately weighed amount (typically 2-5 mg) of this compound into a TGA pan (e.g., aluminum or platinum).

-

Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 500°C) at a controlled linear heating rate (e.g., 10°C/min).

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Analysis: Analyze the resulting TGA curve. The onset temperature of weight loss indicates the beginning of decomposition. The temperature at which 5% weight loss occurs (T₅) is often reported as the decomposition temperature.

Trustworthiness: TGA provides a direct, quantitative measure of mass loss versus temperature. Running the experiment under an inert atmosphere ensures that the observed weight loss is due to thermal decomposition, not oxidation. Differential Scanning Calorimetry (DSC) can be run concurrently or separately to identify melting points, phase transitions, and crystallization events.[14]

Forward Outlook

The systematic application of the protocols detailed in this guide will yield a robust and comprehensive physicochemical profile for this compound. This foundational dataset is indispensable for guiding further research, whether in the context of medicinal chemistry, agrochemical development, or materials science. The resulting data will enable informed decisions regarding formulation, dosage, and the design of subsequent in vitro and in vivo studies, ultimately accelerating the evaluation of this novel compound's potential.

References

- 1. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

- 6. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 1046831-97-3|4-Bromo-1-(trifluoromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. asianpubs.org [asianpubs.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

"4-bromo-1-(bromodifluoromethyl)-1H-pyrazole CAS number and structure"

Technical Guide: 4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole

An In-depth Analysis of a Novel Fluorinated Heterocycle and Its Closest Structural Analogue for Advanced Research Applications

Abstract: This technical guide addresses the chemical properties, synthesis, and potential applications of this compound. An extensive review of scientific and chemical databases indicates that this specific compound is a novel entity with no currently assigned CAS number or published characterization data. Recognizing the challenges this presents to researchers, this document provides a comprehensive analysis of its closest structural and functional analogue, 4-bromo-1-(difluoromethyl)-1H-pyrazole (CAS: 956477-67-1) . By examining the established data for this analogue, we offer field-proven insights into the anticipated properties, reactivity, and synthetic strategies relevant to the target molecule, thereby providing a robust framework for its future investigation and application in medicinal chemistry and drug discovery.

Chemical Identity and Properties

A thorough investigation for "this compound" did not yield a registered CAS number or associated experimental data. Therefore, we will focus on the well-documented analogue, 4-bromo-1-(difluoromethyl)-1H-pyrazole .

The key structural difference is the substitution on the methyl group at the N1 position of the pyrazole ring (CBrF₂ vs. CHF₂). The difluoromethyl (CHF₂) group is a well-known bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability and modulating lipophilicity. The introduction of an additional bromine atom to form the bromodifluoromethyl (CBrF₂) group would be expected to further increase the molecular weight and lipophilicity, and potentially introduce a new reactive handle for synthetic transformations, albeit one that may be sterically hindered and electronically influenced by the adjacent fluorine atoms.

Properties of the Core Analogue: 4-Bromo-1-(difluoromethyl)-1H-pyrazole

The following table summarizes the known properties of this key reference compound.

| Property | Value | Source(s) |

| CAS Number | 956477-67-1 | [1][2] |

| Molecular Formula | C₄H₃BrF₂N₂ | [2] |

| Molecular Weight | 196.98 g/mol | [2] |

| SMILES | C1=C(C=NN1C(F)F)Br | [2] |

| MDL Number | MFCD11558132 | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Molecular Structure

The structure of the reference compound, 4-bromo-1-(difluoromethyl)-1H-pyrazole, features a five-membered pyrazole ring. The ring is substituted at the C4 position with a bromine atom and at the N1 position with a difluoromethyl group.

Caption: 2D Structure of 4-bromo-1-(difluoromethyl)-1H-pyrazole.

Synthesis and Mechanistic Insights

While a specific one-pot synthesis for 4-bromo-1-(difluoromethyl)-1H-pyrazole is not detailed in the provided search results, a logical and efficient synthetic strategy can be devised based on established methodologies for pyrazole chemistry. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, followed by bromination and N-alkylation, or a one-pot variation thereof.[3][4]

A plausible retrosynthetic analysis suggests two primary pathways:

-

Pathway A: N-difluoromethylation of pre-formed 4-bromopyrazole.

-

Pathway B: Bromination of pre-formed 1-(difluoromethyl)-1H-pyrazole.

Pathway A is often preferred as electrophilic bromination of an N-substituted pyrazole can sometimes lead to mixtures of isomers or require harsher conditions.

Proposed Experimental Protocol (Pathway A)

This protocol is based on the N-alkylation of 4-bromopyrazole, a commercially available starting material (CAS 2075-45-8).[5][6] The key challenge is the introduction of the difluoromethyl group. This is typically achieved using reagents like bromodifluoromethane (HCF₂Br) or sodium chlorodifluoroacetate under basic conditions.

Step 1: Deprotonation of 4-Bromopyrazole

-

To a solution of 4-bromopyrazole (1.0 eq) in a dry aprotic solvent such as DMF or acetonitrile, a strong base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred for 30-60 minutes at room temperature to ensure complete formation of the pyrazolide anion.

Causality Insight: The use of a strong base is critical to deprotonate the pyrazole N-H proton (pKa ≈ 14), generating the nucleophilic pyrazolide anion. This anion is a much more potent nucleophile than the neutral pyrazole, which is essential for the subsequent alkylation step. An inert atmosphere prevents quenching of the base and anion by atmospheric moisture.

Step 2: N-Difluoromethylation

-

The reaction mixture is cooled, and a suitable difluoromethylating agent, such as bromodifluoromethane gas, is bubbled through the solution, or a solution of a precursor like sodium chlorodifluoroacetate is added.

-

The reaction is allowed to warm to room temperature or gently heated (e.g., 50-70 °C) and monitored by TLC or LC-MS until the starting material is consumed.

Causality Insight: Bromodifluoromethane acts as a difluoromethyl carbocation equivalent in this Sₙ2-type reaction. The nucleophilic nitrogen of the pyrazolide attacks the carbon atom, displacing the bromide leaving group. The choice of solvent and temperature is crucial for balancing reaction rate with potential side reactions.

Step 3: Work-up and Purification

-

Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous phase is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the pure 4-bromo-1-(difluoromethyl)-1H-pyrazole.

Caption: Proposed workflow for the synthesis of the target analogue.

Reactivity and Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7][8] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9]

The title compound's analogue, 4-bromo-1-(difluoromethyl)-1H-pyrazole, is a valuable building block for drug discovery for two primary reasons:

-

The C4-Bromo Group: The bromine atom at the 4-position is a versatile synthetic handle. It readily participates in transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions.[3] This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6]

-

The N1-Difluoromethyl Group: The incorporation of fluorine into drug candidates is a common strategy to enhance pharmacological properties. The CHF₂ group, in particular, can improve metabolic stability by blocking sites of oxidative metabolism. It also increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability. Its ability to act as a hydrogen bond donor can also influence binding interactions with biological targets.

The combination of these two features makes this molecule an attractive starting point for synthesizing novel kinase inhibitors, GPCR modulators, and other potential therapeutic agents.

Safety and Handling

Based on the Safety Data Sheet for 4-bromo-1-(difluoromethyl)-1H-pyrazole, the compound is classified as hazardous.[1] Researchers must adhere to strict safety protocols.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Precautions and PPE:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid all personal contact, including inhalation of vapors or dust.[1] Do not eat, drink, or smoke when handling.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 standards.[10]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[1] Dispose of contents/container to an authorized hazardous waste collection point in accordance with local regulations.[1]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1][10]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water. Seek medical attention if irritation occurs.[1][10]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][10]

-

Ingestion: If swallowed, give a glass of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. achmem.com [achmem.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"spectroscopic data (NMR, IR, MS) of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole"

An In-depth Technical Guide to the Spectroscopic Analysis of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a detailed technical analysis of the expected spectroscopic data for this compound, a halogenated pyrazole derivative. In the absence of direct experimental spectra for this specific molecule in the public domain, this document serves as a predictive guide, grounded in the fundamental principles of spectroscopic analysis and data from structurally related compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predictions and outlining robust experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The target molecule, this compound, possesses a unique combination of a brominated pyrazole ring and a bromodifluoromethyl group attached to the N1 position. This substitution pattern is expected to give rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two protons on the pyrazole ring.

-

H-3 and H-5 Protons: The pyrazole ring has two protons at positions 3 and 5. Due to the asymmetry introduced by the N1-substituent, these protons are chemically non-equivalent and should appear as two distinct signals. Based on data for 4-bromo-1H-pyrazole, where the H-3 and H-5 protons appear as a single peak at around 7.6 ppm in DMSO-d₆, the N1-substitution with the strongly electron-withdrawing bromodifluoromethyl group will likely shift these signals downfield. We can predict their chemical shifts to be in the range of δ 7.8 - 8.5 ppm . These protons may exhibit a small long-range coupling to each other.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-3 | 7.8 - 8.5 |

| H-5 | 7.8 - 8.5 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. We expect to see four distinct signals.

-

Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of these carbons will be influenced by the bromine substituent and the N-bromodifluoromethyl group. For 4-bromo-1H-pyrazole, the C-3 and C-5 carbons are observed at approximately 139 ppm, while the C-4 carbon is at around 96 ppm. The electron-withdrawing N1-substituent will likely shift the C-3 and C-5 signals further downfield.

-

Bromodifluoromethyl Carbon (C-CF₂Br): The chemical shift of the -CF₂Br carbon is expected to be significantly downfield due to the presence of three electronegative halogen atoms. This carbon will also exhibit a large one-bond coupling with the two fluorine atoms (¹J-CF), resulting in a triplet in the proton-decoupled spectrum. The chemical shift is predicted to be in the range of δ 115 - 130 ppm , with a ¹J-CF of approximately 280-320 Hz .

| Predicted ¹³C NMR Data | ||

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-3 | 140 - 150 | Singlet |

| C-4 | 95 - 105 | Singlet |

| C-5 | 135 - 145 | Singlet |

| -CF₂Br | 115 - 130 | Triplet (¹J-CF ≈ 280-320 Hz) |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[1][2]

-

-CF₂Br Group: The two fluorine atoms in the bromodifluoromethyl group are equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this group is influenced by the attached nitrogen of the pyrazole ring and the bromine atom. Based on data for similar fluorinated compounds, the chemical shift is predicted to be in the range of δ -50 to -70 ppm (relative to CFCl₃).[3][4]

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube securely.

Instrumental Setup and Data Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. No special setup is usually required if the spectrometer is equipped with a broadband probe.

-

2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, C-Br, and C-F bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3150 cm⁻¹ .

-

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which will show stretching vibrations in the fingerprint region, typically between 1400-1600 cm⁻¹ .[6]

-

C-F Stretching: The C-F bonds in the bromodifluoromethyl group will exhibit strong absorption bands in the region of 1000-1200 cm⁻¹ . Due to the presence of two fluorine atoms, this may appear as a broad and intense signal.

-

C-Br Stretching: The C-Br stretching vibrations for both the pyrazole ring and the bromodifluoromethyl group are expected at lower wavenumbers, typically in the range of 500-700 cm⁻¹ .

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3150 |

| Pyrazole ring (C=N, C=C) stretch | 1400 - 1600 |

| C-F stretch | 1000 - 1200 (strong, broad) |

| C-Br stretch | 500 - 700 |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) FTIR spectroscopy is a convenient method for obtaining IR spectra of liquid or solid samples with minimal sample preparation.

Instrumental Setup and Data Acquisition:

-

Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the neat sample (a few milligrams of solid or a single drop of liquid) onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique for volatile organic compounds, which often leads to fragmentation of the molecule, providing valuable structural information.[7]

Predicted Mass Spectrum (Electron Ionization)

The EI mass spectrum of this compound will provide the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, we expect to see a cluster of peaks for the molecular ion: M⁺ (with two ⁷⁹Br), [M+2]⁺ (with one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (with two ⁸¹Br) in an approximate intensity ratio of 1:2:1. The nominal molecular weight is 298 g/mol .

-

Fragmentation Patterns: The fragmentation of the molecular ion can provide valuable structural information.[8] Key predicted fragmentation pathways include:

-

Loss of a Bromine Atom: Loss of a bromine radical (•Br) from either the pyrazole ring or the bromodifluoromethyl group is a likely fragmentation pathway. This would result in fragment ions at m/z 219/221.

-

Loss of the Bromodifluoromethyl Group: Cleavage of the N-C bond could lead to the loss of the •CF₂Br radical, resulting in a fragment ion corresponding to the 4-bromopyrazole cation at m/z 145/147.

-

Loss of CF₂: Another possible fragmentation is the loss of a difluorocarbene (:CF₂) moiety, which is a common fragmentation pathway for fluorinated compounds.

-

| Predicted Mass Spectrometry Data (EI) | ||

| m/z | Relative Intensity Pattern | Predicted Fragment |

| 298/300/302 | 1:2:1 | [M]⁺ |

| 219/221 | 1:1 | [M - Br]⁺ |

| 145/147 | 1:1 | [4-bromopyrazole]⁺ |

Experimental Protocol for Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

-

For a volatile compound like the target molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for introduction and analysis.

-

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

In the ion source of the mass spectrometer, the analyte is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Caption: Workflow for GC-MS (EI) analysis.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected key features in the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire high-quality data for this and structurally related molecules. The synergistic use of these analytical techniques will be indispensable for the unambiguous structural confirmation and characterization of this novel halogenated pyrazole.

References

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

"solubility and stability of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole"

An In-depth Technical Guide Solubility and Stability Profile of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole: A Methodological Framework

Abstract

This technical guide provides a comprehensive methodological framework for the characterization of this compound, a novel halogenated pyrazole derivative. Recognizing the critical role of pyrazole scaffolds in modern medicinal chemistry, this document outlines the necessary experimental protocols to robustly determine the aqueous and organic solubility, as well as the intrinsic stability of this compound. In the absence of pre-existing public data, this guide serves as a foundational document for researchers, chemists, and drug development professionals, enabling them to generate the critical physicochemical data required for advancing research and development activities. The protocols herein are grounded in established principles of pharmaceutical science and adhere to the standards set forth by the International Council for Harmonisation (ICH).

Introduction: The Imperative for Physicochemical Characterization

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous approved therapeutic agents. Its versatility allows for substitution patterns that can modulate pharmacological activity, selectivity, and pharmacokinetic properties. The introduction of halogen atoms, such as bromine, and fluorinated alkyl groups, like the bromodifluoromethyl moiety, is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity.

This compound represents a confluence of these strategic chemical modifications. The C4-bromo substituent provides a handle for further synthetic elaboration, while the N1-bromodifluoromethyl group is anticipated to significantly influence the compound's lipophilicity and electronic properties. However, before its potential can be explored in biological systems, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a compound's developability, influencing everything from bioassay reliability and formulation design to in vivo absorption and shelf-life.[1]

This guide provides the scientific rationale and step-by-step protocols to systematically evaluate the solubility and stability of this specific molecule.

Part I: Comprehensive Solubility Profiling

Solubility dictates the concentration of a compound achievable in a given medium, directly impacting its therapeutic window and formulation possibilities. For drug discovery and development, two forms of solubility are of primary interest: kinetic and thermodynamic.[2][3]

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates in an aqueous medium. It is a high-throughput assessment relevant for early-stage screening, where it predicts potential issues in automated bioassays.[4][5]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where a saturated solution is in equilibrium with its solid phase. This value is crucial for formulation development and predicting oral absorption.[2][6]

Experimental Protocol: Kinetic Solubility Determination (Nephelometry)

Nephelometry provides a rapid, high-throughput method to assess kinetic solubility by measuring the light scattered by insoluble particles (precipitate).[5]

Causality: This method is chosen for its speed and low sample consumption, making it ideal for initial characterization where material may be limited. It directly measures precipitation, which is the primary concern in aqueous buffers of screening assays.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

-

Assay Plate Preparation: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a clear-bottomed 96- or 384-well assay plate.

-

Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize co-solvent effects.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]

-

Measurement: Read the plate using a microplate nephelometer. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[6][8]

Causality: This method ensures that true equilibrium is reached between the solid and dissolved states of the compound, providing a definitive solubility value that is critical for biopharmaceutical and formulation modeling.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing pharmaceutically relevant media (see Table 1). The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully collect the supernatant and separate the remaining solid material by centrifugation (e.g., 10,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear comparison.

Table 1: Solubility Data Summary for this compound

| Solvent/Medium | pH | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|---|

| 0.1 M HCl | 1.2 | Thermodynamic | 25 | ||

| Acetate Buffer | 4.5 | Thermodynamic | 25 | ||

| Phosphate Buffer | 6.8 | Thermodynamic | 25 | ||

| Phosphate-Buffered Saline (PBS) | 7.4 | Thermodynamic | 25 | ||

| PBS | 7.4 | Kinetic | 25 | ||

| Ethanol | N/A | Thermodynamic | 25 | ||

| Propylene Glycol | N/A | Thermodynamic | 25 |

| PEG 400 | N/A | Thermodynamic | 25 | | |

Visualization: Solubility Determination Workflow

Caption: Workflow for kinetic and thermodynamic solubility determination.

Part II: Intrinsic Stability and Forced Degradation Analysis

Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of environmental factors.[9] Forced degradation, or stress testing, is the deliberate degradation of the compound under more severe conditions than accelerated stability testing.[1][9][10] Its purpose is threefold:

-

To identify likely degradation products.

-

To establish degradation pathways.

-

To demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[11][12]

Foundational Step: Development of a Stability-Indicating HPLC Method

A robust, validated HPLC method is the cornerstone of any stability study. It must be able to separate the parent compound from all potential degradation products, process impurities, and other matrix components.[13][14]

Methodology:

-

Column and Mobile Phase Screening: Begin with a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm). Screen a gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a photodiode array (PDA) or diode array detector (DAD) to monitor the elution at multiple wavelengths. This helps in identifying peak purity and selecting the optimal wavelength for quantification.

-

Method Optimization: Adjust gradient slope, flow rate, and column temperature to achieve optimal separation between the parent peak and any observed degradant peaks generated during preliminary stress tests.

-

Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol: Forced Degradation Studies

The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate separation without being so excessive that it generates irrelevant secondary degradants.[15] A stock solution of 1 mg/mL is typically used.[15]

Causality: The selected stress conditions (acid, base, oxidation, heat, light) are mandated by ICH guidelines (Q1A) as they represent the most common degradation pathways for pharmaceutical compounds.[16][17][18]

Methodology:

-

Acid Hydrolysis:

-

Mix the compound solution with 0.1 M HCl.

-

Incubate at room temperature and an elevated temperature (e.g., 60°C).[15]

-

Sample at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the compound solution with 0.1 M NaOH.

-

Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Sample at time points, neutralize with an equivalent amount of acid, and analyze.

-

-

Oxidative Degradation:

-

Mix the compound solution with 3% hydrogen peroxide (H₂O₂).[9]

-

Incubate at room temperature.

-

Sample at time points and analyze.

-

-

Thermal Degradation:

-

Solid State: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C).

-

Solution State: Store the compound solution (in a suitable solvent like water/acetonitrile) at 80°C.

-

Sample at time points and analyze.

-

-

Photostability:

-

Expose both the solid compound and its solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Keep control samples protected from light.

-

Analyze exposed and control samples.

-

Data Presentation: Forced Degradation Summary

Table 2: Forced Degradation Results for this compound

| Stress Condition | Details (Concentration, Temp., Duration) | % Degradation of Parent | Number of Degradants Detected | Comments (e.g., Major Degradant RRT) |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | |||

| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | |||

| Oxidation | 3% H₂O₂, RT, 24h | |||

| Thermal (Solid) | 80°C, 72h | |||

| Thermal (Solution) | 80°C, 24h | |||

| Photolytic (Solid) | ICH Q1B exposure |

| Photolytic (Solution) | ICH Q1B exposure | | | |

Visualization: Forced Degradation and Analysis Workflow

Caption: Workflow for conducting forced degradation studies.

Conclusion

The systematic application of the methodologies detailed in this guide will yield a comprehensive solubility and stability profile for this compound. This foundational dataset is indispensable for making informed decisions in any research and development pipeline. The kinetic and thermodynamic solubility data will guide solvent selection for biological assays and early formulation efforts, while the stability-indicating method and forced degradation results will establish the compound's intrinsic liabilities, inform storage and handling procedures, and provide a validated analytical tool for future quality control. By following these robust, self-validating protocols, researchers can confidently characterize this novel chemical entity and unlock its full potential.

References

- 1. acdlabs.com [acdlabs.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ijsdr.org [ijsdr.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. japsonline.com [japsonline.com]

- 14. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. youtube.com [youtube.com]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole: A Versatile Scaffold for Next-Generation Therapeutics

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] This guide explores the untapped potential of a unique derivative, 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole, as a powerful building block in drug discovery. By deconstructing the molecule into its three key functional components—the privileged pyrazole core, the synthetically versatile C4-bromo handle, and the bioisosterically significant N1-bromodifluoromethyl group—we illuminate its strategic value. This document provides a Senior Application Scientist's perspective on the synthetic utility, potential therapeutic applications, and rationale for incorporating this scaffold into lead optimization programs. We detail actionable synthetic protocols and conceptual workflows to empower researchers in oncology, inflammation, and neurodegenerative disease to leverage this promising intermediate.

The Pyrazole Scaffold: A Privileged Core in Drug Design

The five-membered pyrazole ring is a recurring motif in a multitude of clinically successful drugs, including the anti-inflammatory agent Celecoxib, the phosphodiesterase-5 blocker Sildenafil, and the anti-obesity drug Rimonabant.[4][5] Its prevalence is not coincidental; the pyrazole core imparts a favorable combination of physicochemical properties. It is a metabolically stable, aromatic heterocycle whose adjacent nitrogen atoms can engage in crucial hydrogen bonding interactions with biological targets.[6] Furthermore, the pyrazole ring can act as a bioisostere for other aromatic systems, often improving pharmacokinetic profiles such as lipophilicity and solubility, thereby enhancing drug-receptor binding.[3] The demonstrated success across a wide spectrum of diseases—from inflammation and cancer to infectious and central nervous system disorders—cements the pyrazole's status as a "privileged scaffold" in medicinal chemistry.[1][7]

Deconstruction of a Powerhouse Scaffold: A Triumvirate of Functionality

The therapeutic potential of this compound lies in the synergistic interplay of its three distinct structural features. Each component offers a unique advantage for the medicinal chemist, creating a scaffold ripe for systematic exploration and optimization.

The Pyrazole Core: The Foundation of Activity

As established, the pyrazole ring itself provides a robust foundation for biological activity. Its aromatic nature and ability to participate in various non-covalent interactions (π-stacking, hydrogen bonding) make it an ideal anchor for binding to enzyme active sites or receptor pockets. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the 4-position, making it a predictable site for functionalization.[1][8]

The C4-Bromo Substituent: A Gateway to Diversity

The bromine atom at the C4 position is not merely a substituent; it is a versatile synthetic handle. Brominated pyrazoles are invaluable intermediates for transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Stille, and Sonogashira couplings.[9][10] This reactivity allows for the strategic introduction of a vast array of chemical moieties—aryl, heteroaryl, alkyl, and alkynyl groups—directly onto the pyrazole core.[7] This capability is paramount for conducting detailed Structure-Activity Relationship (SAR) studies, enabling chemists to systematically probe the steric and electronic requirements of a target's binding site and fine-tune a compound's pharmacological properties for optimal efficacy and selectivity.[7][11]

The N1-Bromodifluoromethyl Group: A Unique Bioisostere and Reactive Moiety

The N1 position of the pyrazole is critical for modulating the molecule's overall properties. The introduction of a bromodifluoromethyl (-CBrF2) group is a particularly insightful strategic choice for several reasons:

-

Bioisosterism and Physicochemical Properties: The difluoromethyl (-CF2H) group, which can be accessed from the -CBrF2 moiety, is a metabolically stable bioisostere of hydroxyl, thiol, and amine groups.[12] It can act as a lipophilic hydrogen bond donor, a rare and valuable property that can significantly enhance target affinity and specificity.[12][13] Incorporating this group can improve metabolic stability, lipophilicity, and cell membrane permeability, all of which are critical for bioavailability.[12]

-

Synthetic Handle: The C-Br bond in the bromodifluoromethyl group is significantly more reactive than the C-F bonds. This allows it to serve as a precursor for generating difluoromethyl radicals or difluorocarbene, enabling the introduction of the difluoromethyl or difluoromethylene groups into other molecules. This functionality makes the parent compound a valuable difluoromethylating agent in its own right.

Synthetic Strategies and Methodologies

The strategic value of this compound is realized through its application in synthetic workflows. Its orthogonal reactive sites (C4-Br and N1-CBrF2) allow for a stepwise and controlled diversification approach.

Below is a conceptual workflow illustrating how this scaffold can be used to generate a library of diverse compounds for screening.

Caption: Conceptual workflow for library synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-bromopyrazole derivative with an arylboronic acid. This reaction is fundamental for creating diversity at the C4 position.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

-

Triphenylphosphine (PPh3) (0.08 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Add Pd(OAc)2 and PPh3.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-(bromodifluoromethyl)-1H-pyrazole.

Causality: The choice of a palladium catalyst with a phosphine ligand is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base (K2CO3) is essential for activating the boronic acid for the transmetalation step. Using an inert atmosphere prevents the oxidation and deactivation of the palladium(0) active catalyst.

Potential Therapeutic Applications and Target Classes

The structural features of this scaffold suggest its utility across several high-impact therapeutic areas. The diverse libraries generated can be screened against various targets.

| Therapeutic Area | Target Class Example | Rationale for Scaffold Suitability | Known Pyrazole Drugs |

| Oncology | Protein Kinases (e.g., JAK, MEK) | The pyrazole core can act as a "hinge-binder," forming key hydrogen bonds with the kinase hinge region. The C4 and N1 substituents can extend into solvent-exposed regions or hydrophobic pockets to confer potency and selectivity. | Crizotinib, Ruxolitinib |

| Inflammation | Cyclooxygenase (COX) | The trisubstituted pyrazole framework, as seen in Celecoxib, is ideal for fitting into the COX-2 active site. The C4-substituent can be modified to optimize this interaction. | Celecoxib, Phenylbutazone |

| Neuroscience | GPCRs (e.g., Cannabinoid CB1) | The pyrazole scaffold has been successfully used to develop potent and selective cannabinoid receptor antagonists.[14][15] SAR studies have shown that substituents at the 1, 3, and 5 positions are critical for activity, a principle extendable to the C4-position.[14] | Rimonabant (CB1 Antagonist) |

| Infectious Diseases | Bacterial Enzymes (e.g., FabH) | Pyrazole derivatives have been developed as inhibitors of bacterial fatty acid biosynthesis, a key metabolic pathway.[16] The scaffold allows for the precise positioning of groups to interact with conserved residues in the enzyme active site. | N/A (Preclinical) |

Hypothetical Drug Design Workflow for a Kinase Inhibitor

The following diagram outlines a logical workflow for developing a kinase inhibitor starting from the title compound.

Caption: Kinase inhibitor drug design workflow.

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a strategically designed scaffold that offers a confluence of desirable features for modern drug discovery. The privileged pyrazole core provides a high probability of biological relevance, while the C4-bromo and N1-bromodifluoromethyl groups serve as orthogonal handles for synthetic diversification and bioisosteric modification. This compound empowers medicinal chemists to rapidly generate novel, diverse, and functionally sophisticated molecules. Its potential applications in oncology, inflammation, and neuroscience warrant significant investigation. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the adoption of versatile and intelligently designed building blocks like this compound will be critical for the success of future drug development programs.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. scielo.org.mx [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"reactivity profile of the bromodifluoromethyl group on the pyrazole ring"

An In-depth Technical Guide to the Reactivity Profile of the Bromodifluoromethyl Group on the Pyrazole Ring

Executive Summary

The fusion of a pyrazole core, a privileged scaffold in medicinal chemistry, with a bromodifluoromethyl (BrCF₂) group creates a versatile building block for drug discovery and agrochemical development.[1][2][3] The BrCF₂ moiety is not merely a placeholder for a difluoromethyl (CF₂H) group; its unique electronic properties and the reactive Carbon-Bromine bond offer a gateway to a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity profile of the BrCF₂ group when attached to a pyrazole ring, synthesizing field-proven insights with foundational mechanistic principles. We will explore the primary reaction pathways—radical generation, transition metal-catalyzed cross-coupling, and nucleophilic interactions—providing researchers with the causal logic behind experimental choices and actionable protocols for laboratory application.

Introduction: A Synthesis of Functionality

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds whose derivatives are central to numerous pharmaceuticals.[3] Their metabolic stability, capacity for hydrogen bonding, and ability to serve as bioisosteres for other aromatic systems have cemented their importance.[1] Marketed drugs such as Celecoxib (anti-inflammatory) and Sildenafil (vasodilator) feature the pyrazole core, highlighting its broad therapeutic relevance.[4] The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

The Bromodifluoromethyl Group: More Than a Fluorinated Motif

The introduction of fluorine into drug candidates is a well-established strategy to modulate properties like metabolic stability, lipophilicity, and binding affinity. The BrCF₂ group is particularly valuable due to the unique reactivity conferred by the C-Br bond. The two strongly electronegative fluorine atoms polarize the C-Br bond, making the carbon atom electrophilic and weakening the bond itself. This inherent reactivity enables the BrCF₂ group to serve as a versatile synthetic handle for late-stage functionalization, unlocking chemical space that is otherwise difficult to access.

Synthesis of Bromodifluoromethyl-Pyrazoles

Direct and well-documented methods for the synthesis of pyrazoles bearing a C-linked BrCF₂ group are not abundant in current literature. However, plausible synthetic strategies can be extrapolated from established methodologies in fluorine and pyrazole chemistry.

-

Strategy 1: Cycloaddition with a BrCF₂ Building Block: A robust approach involves the construction of the pyrazole ring from a precursor already containing the BrCF₂ moiety. For instance, a [3+2] cycloaddition reaction between a hydrazine and a hypothetical 1,3-dicarbonyl compound bearing a BrCF₂ group (e.g., 4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione) would directly yield the target scaffold. This method ensures regiochemical control of the fluorinated substituent.[3][5]

-

Strategy 2: Halogenation of a Difluoromethyl-Pyrazole: A late-stage functionalization approach could involve the direct bromination of a pre-formed difluoromethyl-pyrazole. This would likely require radical bromination conditions (e.g., N-bromosuccinimide with a radical initiator) to selectively functionalize the C-H bond of the CF₂H group over positions on the pyrazole ring.

Reactivity Profile of the C-Br Bond

The primary locus of reactivity for a bromodifluoromethyl-pyrazole is the C(sp³)-Br bond. Its behavior is dominated by its ability to undergo homolytic cleavage to form a radical, participate in oxidative addition to transition metals, or serve as a precursor to a difluorocarbene.

References

- 1. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

The strategic incorporation of unique fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive technical overview of the novel scaffold, 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole. As direct literature on this specific compound is limited, this document serves as an expert guide to its plausible synthesis, predicted physicochemical properties, and potential reactivity. We will explore rational synthetic routes based on contemporary methodologies for pyrazole functionalization and N-bromodifluoromethylation. Furthermore, this guide will delve into the synthetic utility of this building block, particularly the orthogonal reactivity of its C4-bromo and N1-bromodifluoromethyl groups, highlighting its potential as a versatile intermediate for the construction of complex molecular architectures in drug discovery programs.

Introduction: The Rationale for a Bifunctional, Fluorinated Pyrazole Scaffold

Pyrazole derivatives are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs. Their value stems from their ability to act as stable, aromatic scaffolds that can be readily functionalized to engage with biological targets. The introduction of fluorine atoms or fluoroalkyl groups can dramatically alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity.

The subject of this guide, this compound, presents a particularly intriguing scaffold for several reasons:

-

The 4-Bromopyrazole Handle: The bromine atom at the C4 position is a versatile synthetic handle. It is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl substituents.[1][2] This enables rapid library synthesis and structure-activity relationship (SAR) exploration.

-

The N1-Bromodifluoromethyl (-CF₂Br) Group: This functional group is less common than its trifluoromethyl (-CF₃) or difluoromethyl (-CF₂H) counterparts and offers unique chemical reactivity. The C-Br bond in this moiety is a potential site for further functionalization via nucleophilic substitution or radical pathways. Moreover, the -CF₂Br group serves as a lipophilic hydrogen bond acceptor and can act as a bioisostere for other chemical groups, providing a novel avenue for property modulation.[3]

This guide will provide researchers, medicinal chemists, and drug development professionals with a foundational understanding of this promising, yet underexplored, chemical entity.

Proposed Synthesis and Mechanistic Considerations

Given the absence of a reported synthesis for the target compound, we propose a robust and logical two-step sequence starting from 1H-pyrazole. This approach leverages established methodologies for pyrazole bromination and modern, mild techniques for N-fluoroalkylation.

Step 1: Regioselective Bromination of 1H-Pyrazole

The first step involves the regioselective bromination of the pyrazole ring at the C4 position to yield 4-bromo-1H-pyrazole. The C4 position is the most electron-rich and sterically accessible carbon, making it the innate position for electrophilic aromatic substitution.

-

Reaction: 1H-Pyrazole to 4-bromo-1H-pyrazole

-

Reagent: N-Bromosuccinimide (NBS)

-

Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Rationale: NBS is a mild and effective electrophilic brominating agent. The reaction proceeds smoothly at room temperature, typically providing a high yield of the desired C4-brominated product with excellent regioselectivity.

Step 2: N-Alkylation with an Electrophilic Bromodifluoromethylating Agent

The crucial step is the introduction of the -CF₂Br group onto the N1 position of the pyrazole ring. N-alkylation of unsymmetrical pyrazoles can often lead to a mixture of regioisomers.[4][5] However, modern electrophilic bromodifluoromethylating reagents, particularly those activated by photoredox catalysis, offer a promising route under mild conditions that can favor the desired N1 isomer.

-

Reaction: 4-bromo-1H-pyrazole to this compound

-

Proposed Reagent: Bromodifluoromethyl Phenoxathiinium Salt (BrF₂C-PXT⁺)[3][6][7]

-

Catalyst System: A suitable photoredox catalyst (e.g., fac-[Ir(ppy)₃]) under visible light irradiation.

-

Base: A non-nucleophilic organic base (e.g., DIPEA) or an inorganic base (e.g., K₂CO₃).

-

Rationale and Mechanism: The BrF₂C-PXT⁺ salt is a powerful electrophilic bromodifluoromethylating reagent.[3][6][7] Under visible light, the photoredox catalyst can facilitate a single-electron transfer (SET) process to generate a bromodifluoromethyl radical (•CF₂Br). Alternatively, in an ionic pathway, the pyrazole anion, formed by deprotonation with a base, can act as a nucleophile, attacking the electrophilic reagent. The choice of base and solvent is critical to control regioselectivity, with bulkier bases often favoring substitution at the less sterically hindered N1 position.

The overall synthetic workflow is visualized in the diagram below.

Caption: Proposed Synthetic Workflow for the Target Compound.

Physicochemical Properties and Characterization Data

The following table summarizes the predicted physicochemical properties and key spectroscopic signatures for this compound. These predictions are based on the analysis of structurally related compounds.

| Property | Predicted Value / Characteristic Signature |

| Molecular Formula | C₄H₂Br₂F₂N₂ |

| Molecular Weight | 275.88 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |

| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the C3-H and C5-H protons of the pyrazole ring. |

| ¹³C NMR | Four distinct signals: two for the pyrazole ring carbons, one for the C-Br carbon, and one triplet for the -CF₂Br carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet in the region typical for -CF₂Br groups (δ -50 to -70 ppm, relative to CFCl₃). |

| Mass Spectrometry (EI) | A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with ~1:2:1 ratio) for the molecular ion peak. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its two C-Br bonds. This allows for selective functionalization at either the C4 position or the N1-substituent, making it a highly versatile building block.

Reactions at the C4-Bromo Position: Cross-Coupling

The bromine atom on the pyrazole ring is ideally suited for palladium-catalyzed cross-coupling reactions. This allows for the modular construction of complex molecules.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) provides a straightforward method to synthesize 4-aryl-pyrazoles. These reactions typically employ a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃).[1][8]

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 4-alkynyl-pyrazoles. This reaction is valuable for introducing linear, rigid linkers into molecular structures.[2][9][10]

-

Other Couplings: Heck, Stille, and Buchwald-Hartwig amination reactions are also feasible at this position, further expanding the synthetic possibilities.

Potential Reactions of the N1-Bromodifluoromethyl Group

The -CF₂Br group offers distinct reactive possibilities. The C-Br bond is weaker than the C-F bonds and can be selectively targeted.

-

Nucleophilic Substitution: Strong nucleophiles may displace the bromide, although this can be challenging due to the electron-withdrawing nature of the fluorine atoms.

-

Radical Reactions: The C-Br bond can be cleaved under radical conditions (e.g., using AIBN or photoredox catalysis) to generate an N-difluoromethyl radical. This radical could then participate in additions to alkenes or other radical trapping reactions.

-

Difluorocarbene Generation: Treatment with certain reagents could potentially lead to the elimination of Br⁻ and the formation of a difluorocarbene intermediate, though this is less common than from other precursors.[11]

The diagram below illustrates the key reactive sites of the molecule.

Caption: Key Reactivity Sites of the Target Scaffold.

Experimental Protocols

The following protocols are proposed, detailed methodologies based on analogous transformations reported in the literature. Researchers should perform initial small-scale trials to optimize conditions for this specific substrate.

Protocol 5.1: Synthesis of 4-bromo-1H-pyrazole

-

To a solution of 1H-pyrazole (1.0 eq) in acetonitrile (0.2 M), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-1H-pyrazole.

Protocol 5.2: Proposed Synthesis of this compound via Photoredox Catalysis

-

In an oven-dried Schlenk tube, combine 4-bromo-1H-pyrazole (1.0 eq), BrF₂C-PXT⁺ (1.2 eq), fac-[Ir(ppy)₃] (1-2 mol%), and potassium carbonate (K₂CO₃) (2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

-

Add anhydrous, degassed solvent (e.g., DMF or DMSO).

-

Stir the mixture at room temperature under irradiation with a blue LED lamp (approx. 450 nm) for 12-24 hours.

-

Monitor the reaction by ¹⁹F NMR spectroscopy for the appearance of the product signal and consumption of the starting material.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel to isolate the target compound.

Conclusion and Future Outlook

This compound represents a novel and highly promising scaffold for medicinal chemistry and materials science. Its unique bifunctional nature, combining a versatile cross-coupling handle with a reactive bromodifluoromethyl group, opens the door to a vast chemical space. The proposed synthetic route, utilizing modern photoredox catalysis, suggests that this building block can be accessed under mild and functional-group-tolerant conditions.

Future research should focus on the experimental validation of the proposed synthetic protocols and a thorough exploration of the reactivity of the N1-CF₂Br group. The systematic application of this building block in drug discovery programs could lead to the identification of new therapeutic agents with improved properties and novel modes of action.

References

- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bromodifluoromethyl Phenoxathiinium Salt: A Practical and Competent Reagent Enabling Visible-Light-Promoted Bromodifluoromethylation of C(sp3)-H and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 11. sioc.cas.cn [sioc.cas.cn]

Navigating the Synthesis and Handling of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals